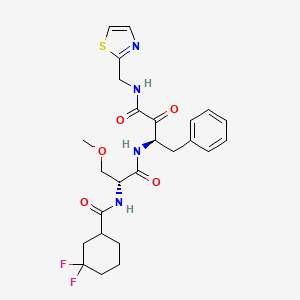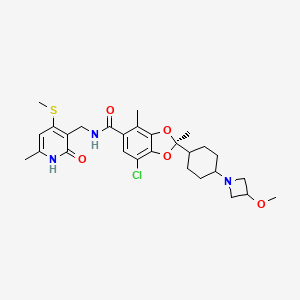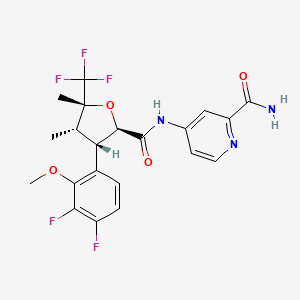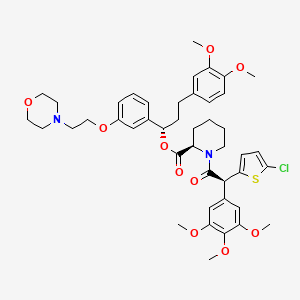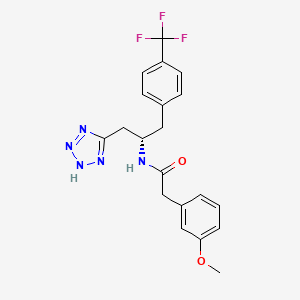![molecular formula C45H49F2N11O9S B10856450 (3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CFT1946 is a potent, selective, and orally bioavailable degrader of mutant BRAF proteins, particularly BRAF-V600E. This compound is designed to target and degrade mutant BRAF proteins, which are implicated in various cancers, including melanoma, thyroid cancer, and lung adenocarcinoma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CFT1946 involves a series of complex organic reactions. The key steps include the formation of a quinazolinone core, which is essential for its activity. The synthetic route typically involves:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards mutant BRAF proteins.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of CFT1946 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Key aspects include:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Waste Management: Efficient waste management practices are employed to minimize environmental impact.
化学反应分析
Types of Reactions
CFT1946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CFT1946, each with potentially different biological activities. These derivatives are studied to understand the structure-activity relationship and optimize the compound’s efficacy .
科学研究应用
CFT1946 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in the study of cancers driven by mutant BRAF proteins, such as melanoma and thyroid cancer.
Drug Development: CFT1946 serves as a lead compound in the development of new therapies targeting mutant BRAF proteins.
Biological Studies: The compound is used to study the molecular mechanisms of BRAF-driven cancers and the role of BRAF in cell signaling pathways
作用机制
CFT1946 exerts its effects by selectively degrading mutant BRAF proteins. The mechanism involves:
Binding to BRAF: CFT1946 binds to the mutant BRAF protein, forming a complex.
Recruitment of Degradation Machinery: The compound recruits cellular degradation machinery, leading to the degradation of the mutant BRAF protein.
Inhibition of MAPK Pathway: By degrading mutant BRAF, CFT1946 inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival in BRAF-driven cancers
相似化合物的比较
CFT1946 is unique compared to other BRAF inhibitors due to its degrader mechanism. Similar compounds include:
Vemurafenib: A small molecule inhibitor of BRAF-V600E.
Dabrafenib: Another inhibitor targeting BRAF-V600E.
Encorafenib: A BRAF inhibitor with a similar target profile.
Unlike these inhibitors, CFT1946 degrades the mutant BRAF protein, potentially overcoming resistance mechanisms associated with traditional inhibitors .
属性
分子式 |
C45H49F2N11O9S |
|---|---|
分子量 |
958.0 g/mol |
IUPAC 名称 |
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |
InChI 键 |
OCDRMYDQTIPVOI-HHHXNRCGSA-N |
手性 SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
规范 SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




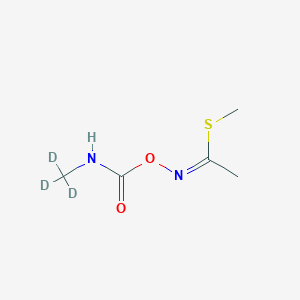
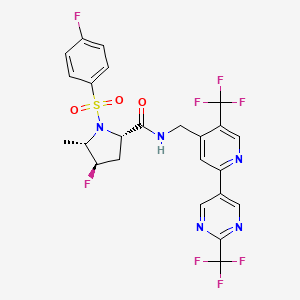
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)


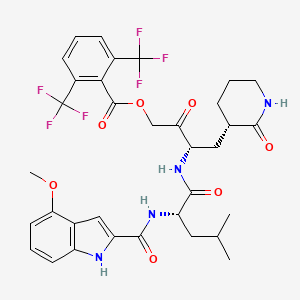
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
